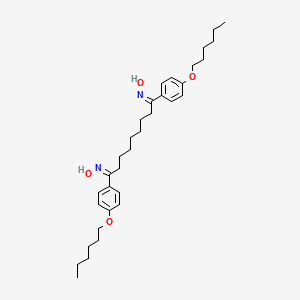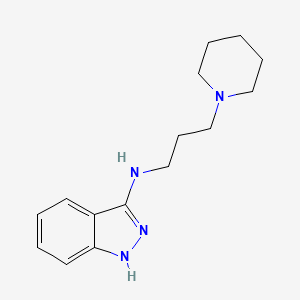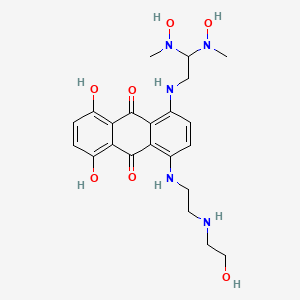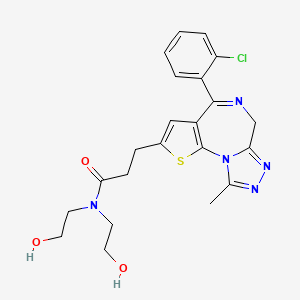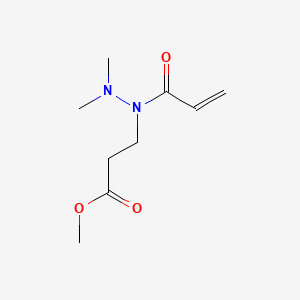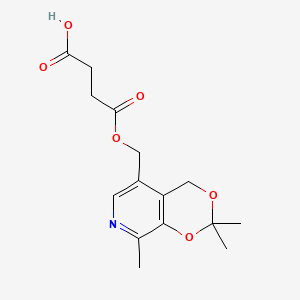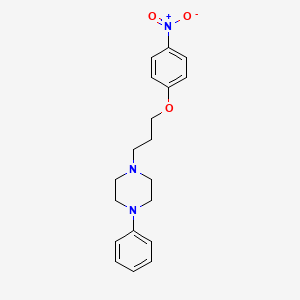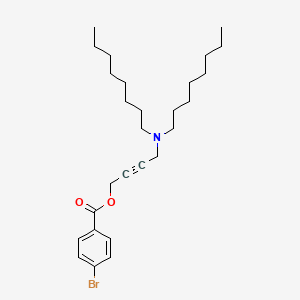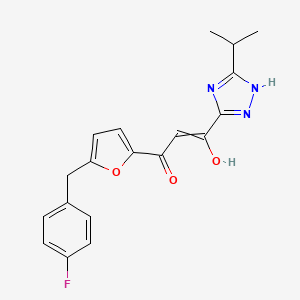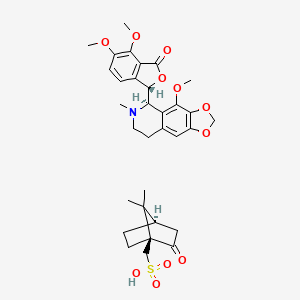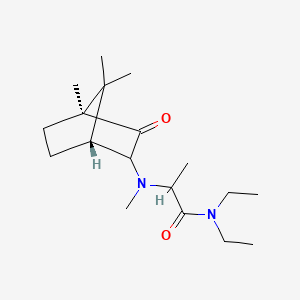
Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 2874634 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
The synthesis of BRN 2874634 involves several steps, each requiring specific conditions and reagents. One common method involves the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction is followed by acidification to obtain the target product . Industrial production methods often involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency.
Chemical Reactions Analysis
BRN 2874634 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BRN 2874634 can lead to the formation of various oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
BRN 2874634 has numerous applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving oxidative stress and cellular metabolism.
Medicine: BRN 2874634 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of BRN 2874634 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and cellular metabolism. This modulation can lead to changes in cellular function and signaling, ultimately affecting various physiological processes.
Comparison with Similar Compounds
BRN 2874634 can be compared with other similar compounds, such as:
3-Chlorobenzo (B) thiophene-2-carboxylic acid: This compound shares a similar structure and reactivity with BRN 2874634.
Benzo (B) thiophene derivatives: These compounds have similar chemical properties and are used in similar applications.
The uniqueness of BRN 2874634 lies in its specific reactivity and stability, which make it particularly valuable in certain chemical and industrial processes.
Properties
CAS No. |
96169-28-7 |
|---|---|
Molecular Formula |
C18H32N2O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[methyl-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl]amino]propanamide |
InChI |
InChI=1S/C18H32N2O2/c1-8-20(9-2)16(22)12(3)19(7)14-13-10-11-18(6,15(14)21)17(13,4)5/h12-14H,8-11H2,1-7H3/t12?,13-,14?,18+/m0/s1 |
InChI Key |
UOEWDSHDHAVYGV-OGMSWHEOSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C(C)N(C)C1[C@@H]2CC[C@](C1=O)(C2(C)C)C |
Canonical SMILES |
CCN(CC)C(=O)C(C)N(C)C1C2CCC(C1=O)(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


